molecular formula C19H22NOP B14175525 7-(Diphenylphosphoryl)heptanenitrile CAS No. 922737-66-4

7-(Diphenylphosphoryl)heptanenitrile

Cat. No.: B14175525
CAS No.: 922737-66-4
M. Wt: 311.4 g/mol
InChI Key: YWFGLUMFMVDPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Diphenylphosphoryl)heptanenitrile is an organic compound with the molecular formula C19H20NOP It is characterized by the presence of a diphenylphosphoryl group attached to a heptanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diphenylphosphoryl)heptanenitrile typically involves the reaction of diphenylphosphine oxide with a suitable heptanenitrile precursor. One common method is the nucleophilic substitution reaction where diphenylphosphine oxide reacts with a halogenated heptanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(Diphenylphosphoryl)heptanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a base.

Major Products Formed

    Oxidation: Formation of diphenylphosphine oxide derivatives.

    Reduction: Formation of heptanamine derivatives.

    Substitution: Formation of various substituted nitriles.

Scientific Research Applications

7-(Diphenylphosphoryl)heptanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Diphenylphosphoryl)heptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can act as a ligand, binding to active sites and modulating the activity of biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Heptanenitrile: A simpler nitrile compound without the diphenylphosphoryl group.

    Diphenylphosphine oxide: Lacks the heptanenitrile chain but contains the diphenylphosphoryl group.

Uniqueness

7-(Diphenylphosphoryl)heptanenitrile is unique due to the combination of the diphenylphosphoryl group and the heptanenitrile chain, which imparts distinct chemical and physical properties

Properties

CAS No.

922737-66-4

Molecular Formula

C19H22NOP

Molecular Weight

311.4 g/mol

IUPAC Name

7-diphenylphosphorylheptanenitrile

InChI

InChI=1S/C19H22NOP/c20-16-10-2-1-3-11-17-22(21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,17H2

InChI Key

YWFGLUMFMVDPKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCCCCCC#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.